The synthesis of Edaglitazone involves several key steps, typically starting from commercially available precursors. The detailed synthetic route includes:
Edaglitazone's molecular structure can be analyzed using various techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. The compound features:
The three-dimensional conformation of Edaglitazone allows it to fit well into the ligand-binding pocket of PPARγ, facilitating effective receptor activation .
Edaglitazone participates in various chemical reactions primarily related to its interactions with biological targets:
These reactions are crucial for understanding the pharmacokinetics and efficacy of Edaglitazone as a therapeutic agent .
The mechanism of action of Edaglitazone centers around its role as a PPARγ agonist:
Edaglitazone exhibits several notable physical and chemical properties:
These properties are significant for formulation development and understanding its pharmacokinetic profile .
Edaglitazone has been primarily investigated for its applications in:
Edaglitazone functions as a high-affinity agonist for peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear hormone receptor governing metabolic homeostasis. Upon binding, Edaglitazone induces heterodimerization with retinoid X receptor (RXR) and subsequent conformational changes that enable the complex to recognize PPAR response elements (PPREs) in target gene promoters. This interaction modulates the transcription of genes involved in insulin sensitization (e.g., GLUT4, adiponectin) and lipid metabolism (e.g., FABP4, LPL) [5] [9]. Unlike non-selective PPAR modulators, Edaglitazone’s transcriptional effects are amplified in adipocytes due to PPARγ2 isoform prevalence, which enhances DNA-binding affinity and promoter selectivity compared to PPARγ1 [8].
The ligand-binding domain (LBD) of PPARγ contains a characteristic "Y-shaped" pocket composed of arm I (polar), arm II (hydrophobic), and an entrance region. Edaglitazone anchors within this pocket via its thiazolidinedione (TZD) head, forming hydrogen bonds with key residues in helix H3 (Ser289), helix H7 (His449), and helix H12 (Tyr473)—a triad critical for AF-2 stabilization and coactivator recruitment [5] [7]. Molecular dynamics simulations reveal that Edaglitazone’s hydrophobic tail occupies arm II, inducing a 2.5-Å shift in helix H12 toward the active conformation (Figure 1). This contrasts with partial agonists like MRL24, which exhibit incomplete H12 repositioning and reduced coactivator affinity [1] [7].
Table 1: Atomic Interactions of Edaglitazone in PPARγ-LBD
PPARγ Residue | Interaction Type | Functional Role |
---|---|---|
Ser289 | H-bond (TZD head) | Arm I stabilization |
His323 | H-bond (TZD head) | H12 positioning |
His449 | H-bond (TZD head) | Ligand affinity |
Tyr473 | H-bond (TZD head) | AF-2 activation |
Phe363 | Van der Waals (tail) | Arm II occupancy |
Edaglitazone demonstrates subtype selectivity, with 100-fold greater potency for PPARγ (EC₅₀ = 35.6 nM) than PPARα or PPARδ. TR-FRET coactivator recruitment assays quantify this selectivity: Edaglitazone achieves >90% maximal recruitment for PPARγ versus <20% for PPARα/δ at 1 μM concentrations [3] [5]. In contrast, dual agonists like aleglitazar activate PPARα (EC₅₀ = 5 nM) and PPARγ (EC₅₀ = 9 nM) near-equivalently [3]. Isoform-specific efficacy correlates with tissue expression; PPARγ-dominated adipose tissue shows robust FASN and CD36 induction, while PPARα-rich hepatocytes exhibit minimal gene modulation by Edaglitazone [4] [10].
Table 2: PPAR Isoform Selectivity Profiles of Agonists
Compound | PPARα EC₅₀ (nM) | PPARγ EC₅₀ (nM) | PPARδ EC₅₀ (nM) | γ-Selectivity Index |
---|---|---|---|---|
Edaglitazone | >10,000 | 35.6 | >10,000 | >280 |
Aleglitazar | 5 | 9 | 376 | 1.8 |
Pemafibrate | 10 | >1,000 | >1,000 | >100 |
Rosiglitazone | 15,000 | 245 | 8,630 | 61 |
Edaglitazone triggers biased coactivator recruitment to PPARγ, preferentially engaging SRC-1 and PGC1α over TRAP220. Quantitative TR-FRET assays show a 2.3-fold higher efficacy for SRC-1 versus CBP at saturating ligand concentrations (10 μM), a profile distinct from rosiglitazone’s balanced coactivator engagement [1] [4]. This bias cascades to gene-specific effects: SRC-1 enrichment upregulates LPL (lipoprotein lipase) and ADIPOQ (adiponectin), while TRAP220 dominance correlates with FABP4 expression [4] [9]. Notably, Edaglitazone’s coactivator signature underlies its antiplatelet effects—an off-genomic action mediated by cAMP elevation via PGC1α-dependent repression of PKC [5].
Table 3: Coactivator Recruitment Efficacy of PPARγ Agonists
Coactivator | Edaglitazone (% max) | Rosiglitazone (% max) | Function |
---|---|---|---|
SRC-1 | 95 ± 3 | 89 ± 4 | Lipogenesis, insulin sensitivity |
PGC1α | 88 ± 5 | 75 ± 6 | Mitochondrial biogenesis |
TRAP220 | 65 ± 4 | 92 ± 3 | Adipocyte differentiation |
CBP | 70 ± 6 | 85 ± 4 | Chromatin remodeling |
Epigenetic fine-tuning further shapes Edaglitazone’s transcriptional output. Ligand binding facilitates histone acetyltransferase (HAT) recruitment—particularly CBP/p300—inducing H3K9 acetylation at target promoters (e.g.,, GLUT4 enhancer). This opens chromatin architecture, permitting RNA Pol II assembly and sustained transcription [9]. Consequently, primary adipocytes treated with Edaglitazone exhibit a 4.1-fold increase in PPARG2 mRNA, amplifying receptor auto-regulation [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1